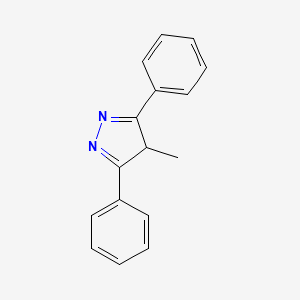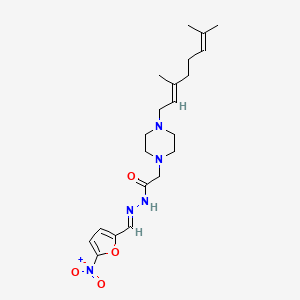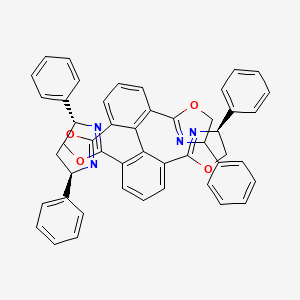![molecular formula C17H15NO3 B12899008 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one CAS No. 79687-69-7](/img/structure/B12899008.png)
2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one typically involves multi-step organic reactions. One effective method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoxazoles have been shown to inhibit HSP90, a protein involved in the stabilization and activation of many client proteins . This inhibition can lead to the disruption of various cellular processes, making it a potential target for anticancer therapies.
Comparison with Similar Compounds
2,3-Diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one can be compared with other similar compounds, such as:
Dihydrobenzisoxazoles: These compounds share a similar isoxazole core but differ in their substituents and overall structure.
Benzo[d]isoxazole derivatives: These compounds also contain an isoxazole ring but have different functional groups and applications.
The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse applications in various fields.
Properties
CAS No. |
79687-69-7 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2,3-diphenyl-3,3a,6,6a-tetrahydrofuro[3,4-d][1,2]oxazol-4-one |
InChI |
InChI=1S/C17H15NO3/c19-17-15-14(11-20-17)21-18(13-9-5-2-6-10-13)16(15)12-7-3-1-4-8-12/h1-10,14-16H,11H2 |
InChI Key |
QXQDFKMMBAPYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)








![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)

![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
